molecular formula C12H8ClNO2 B3238780 4-(3-Chlorophenyl)nicotinic acid CAS No. 141764-18-3

4-(3-Chlorophenyl)nicotinic acid

Cat. No.: B3238780
CAS No.: 141764-18-3
M. Wt: 233.65 g/mol
InChI Key: YDDBDHXEFPKRKK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the fourth position of the nicotinic acid ring

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)nicotinic acid, also known as Niacin, is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .

Mode of Action

Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Dietary nicotinic acid (NA) is converted to NAD+ in a three-step reaction pathway . This process is crucial for many cellular metabolic processes .

Pharmacokinetics

The pharmacokinetics of Niacin, the active form of this compound, has been studied extensively . It is absorbed rapidly in the stomach and intestine. In the liver and intestines, nicotinamide is released from NAD and transported to tissues for NAD synthesis when required .

Result of Action

The inhibition of triglyceride synthesis by Niacin results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles . This leads to a reduction in total cholesterol, triglyceride, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a) (Lp[a]) levels and increases high-density lipoprotein (HDL) levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of this compound, is influenced by the nature of the organoboron reagents used . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)nicotinic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids, amines, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Chlorophenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)nicotinic acid
  • 4-(4-Chlorophenyl)nicotinic acid
  • 2-Chloro-4-(3-chlorophenyl)nicotinic acid

Uniqueness

4-(3-Chlorophenyl)nicotinic acid is unique due to the specific position of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to other similar compounds, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDBDHXEFPKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692503
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-18-3
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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